methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative with a pyridinylmethyl-thiophene hybrid substituent. Its structure features a thiophene-2-carboxylate core modified at the 3-position by a sulfamoyl group, which is further substituted with a [2-(thiophen-2-yl)pyridin-3-yl]methyl moiety.
Properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S3/c1-22-16(19)15-13(6-9-24-15)25(20,21)18-10-11-4-2-7-17-14(11)12-5-3-8-23-12/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQJONDZGZXXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Thifensulfuron-methyl (CAS 79277–27–3)
- Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate.
- Key Differences : Replaces the pyridinylmethyl-thiophene group with a triazinylcarbamoyl moiety.
- Application : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The triazine ring enhances binding to ALS, whereas the target compound’s pyridinyl-thiophene group may alter target specificity or metabolic stability .
Methyl 3-[(Methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7)
- Structure : Features a methoxycarbonylmethyl group on the sulfamoyl nitrogen.
- Key Differences : Lacks the heteroaromatic pyridinyl-thiophene substituent, resulting in reduced steric bulk and altered electronic properties.
- Properties : Likely exhibits higher polarity and aqueous solubility compared to the target compound due to the methoxycarbonyl group .
Methyl 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylate
- Structure: Substituted with an amino group and a 3-fluorophenyl ring at the 3- and 5-positions, respectively.
- Key Differences: Absence of the sulfamoyl linker and pyridinylmethyl group. The amino group may confer basicity, influencing pharmacokinetic profiles.
- Activity : Reported in pharmacological screening for antimicrobial or anti-inflammatory applications, unlike the sulfamoyl-containing target compound .
Physicochemical Properties
Biological Activity
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate (CAS Number: 912770-75-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 341.43 g/mol and contains functional groups that suggest potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, compounds with similar thiophene and pyridine structures have been shown to disrupt cancer cell signaling pathways, leading to reduced growth rates in vitro.
- Enzyme Inhibition : The sulfamoyl group is known for its role in enzyme inhibition, particularly in serine proteases which are linked to cancer progression. This suggests that the compound could serve as a lead for developing inhibitors targeting specific proteases involved in tumor metastasis.
- Anti-inflammatory Effects : Some derivatives of thiophene compounds have demonstrated anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfamoyl moiety may interact with active sites on target enzymes, leading to competitive inhibition.
- The pyridine and thiophene rings may facilitate binding to receptor sites involved in cell signaling pathways, potentially altering gene expression related to cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds. Here are notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
